Isobutyryl coenzyme A lithium salt (CAS 103404-95-1) is a highly stable, short-chain branched acyl-CoA derivative essential for metabolic profiling, enzymology, and synthetic biology. As a central intermediate in valine catabolism and a starter unit for complex polyketide biosynthesis, it is the obligate substrate for specific dehydrogenases and mutases. Procuring the lithium salt form, rather than the free acid or sodium salt, provides critical advantages in laboratory workflows: it exhibits enhanced lyophilized stability, high aqueous solubility, and minimizes cation-induced interference in sensitive analytical techniques such as positive-mode LC-MS/MS. This makes it the benchmark material for precise kinetic quantification and high-resolution metabolic screening .
Substituting isobutyryl-CoA with its straight-chain isomer, n-butyryl-CoA, or utilizing alternative salt forms fundamentally compromises assay integrity. Enzymes such as isobutyryl-CoA dehydrogenase (ACAD8) and isobutyryl-CoA mutase (ICM) possess strict structural requirements for the branched-chain isobutyryl moiety; n-butyryl-CoA yields no measurable activity in these specific pathways [1]. Furthermore, procuring the sodium salt instead of the lithium salt introduces significant analytical liabilities. Sodium ions are notorious for causing severe ion suppression in positive-mode electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS), which obscures the detection of low-abundance acyl-CoA species. The lithium salt mitigates this suppression, ensuring reproducible, high-sensitivity quantification across complex biological matrices [2].
Isobutyryl-CoA dehydrogenase (ACAD8) is highly specific to the branched-chain structure of isobutyryl-CoA. Kinetic studies demonstrate a high binding affinity for isobutyryl-CoA, while the straight-chain isomer n-butyryl-CoA and larger branched variants like isovaleryl-CoA show no measurable catalytic activity. This absolute specificity makes the exact isobutyryl-CoA compound indispensable for ACAD8 assays [1].
| Evidence Dimension | Enzyme binding affinity (Km) and catalytic activity |
| Target Compound Data | Isobutyryl-CoA (Km = 2.6 μM) |
| Comparator Or Baseline | n-Butyryl-CoA and Isovaleryl-CoA (No measurable activity) |
| Quantified Difference | Absolute substrate specificity; >1000-fold difference in catalytic turnover |
| Conditions | In vitro ACAD8 dehydrogenase kinetic assay |
Buyers must select the exact isobutyryl isomer to study valine degradation pathways, as straight-chain analogs cannot act as functional surrogates.
The choice of salt form critically impacts the detection of acyl-CoAs in mass spectrometry. Sodium salts of coenzyme A derivatives frequently cause signal quenching and ion suppression in positive-mode ESI-LC-MS. In contrast, the lithium salt form of isobutyryl-CoA maintains ionization efficiency and prevents the formation of complex sodium adducts, allowing for lower limits of quantification (LLOQ) during targeted metabolic profiling [1].
| Evidence Dimension | Mass spectrometry signal integrity |
| Target Compound Data | Lithium salt (Maintains ionization efficiency, minimizes adducts) |
| Comparator Or Baseline | Sodium salt (Induces ion suppression in positive mode) |
| Quantified Difference | Significant reduction in signal quenching and complex adduct formation |
| Conditions | Positive-mode ESI-LC-MS/MS for acyl-CoA pool analysis |
Procuring the lithium salt is critical for analytical chemists requiring high-sensitivity quantification of acyl-CoAs without the interference of sodium ions.
Isobutyryl-CoA mutase (ICM) catalyzes the coenzyme B12-dependent rearrangement of isobutyryl-CoA to n-butyryl-CoA. The enzyme exhibits a specific binding affinity for isobutyryl-CoA with a Km of approximately 20.1 μM. When evaluating engineered mutase variants or studying radical-mediated carbon skeleton rearrangements, utilizing the highly pure native substrate is required to establish accurate baseline kinetic parameters [1].
| Evidence Dimension | Michaelis constant (Km) for native mutase activity |
| Target Compound Data | Isobutyryl-CoA (Km = 20.1 μM) |
| Comparator Or Baseline | Baseline kinetic requirement for ICM |
| Quantified Difference | Establishes the standard baseline for wild-type ICM activity |
| Conditions | In vitro mutase assay at pH 7.5, 37°C |
Provides the essential quantitative baseline needed to evaluate the efficiency of engineered mutases in synthetic biology applications.
Recent discoveries in epigenetics highlight lysine isobutyrylation as a distinct histone modification mark. Assays involving Histone Acetyltransferase 1 (HAT1) demonstrate that the enzyme utilizes isobutyryl-CoA with distinct kinetic parameters compared to acetyl-CoA or n-butyryl-CoA. Accurately mapping these novel epigenetic marks requires the specific branched-chain acyl donor, as substitution with straight-chain analogs fundamentally alters the enzymatic transfer rate and resulting chromatin modification [1].
| Evidence Dimension | Histone acyltransferase (HAT1) substrate utilization |
| Target Compound Data | Isobutyryl-CoA (Acts as specific donor for H4K12 isobutyrylation) |
| Comparator Or Baseline | Acetyl-CoA / n-Butyryl-CoA (Yield different acylation marks and kinetics) |
| Quantified Difference | Distinct acylation profile and reaction velocity |
| Conditions | In vitro HAT1 histone H4 acylation assay |
Researchers investigating novel epigenetic modifications must procure the exact isobutyryl-CoA substrate to accurately replicate in vivo branched-chain acylation.
Due to its lithium salt formulation, this compound is the benchmark standard for quantifying branched-chain acyl-CoA pools in cellular extracts, avoiding the ion suppression typical of sodium salts [1].
As the obligate substrate for ACAD8, it is utilized in in vitro assays to diagnose isobutyryl-CoA dehydrogenase deficiency and study the specific kinetics of valine catabolism [2].
Serves as the essential acyl donor in HAT1 and p300 enzymatic assays to investigate the mechanisms and impacts of chromatin isobutyrylation, a mark distinct from standard acetylation [3].
Employed as a starting unit for the biosynthesis of complex polyketides (e.g., myxalamids) and as the baseline substrate for engineering AdoCbl-dependent mutases for industrial bioproduction [4].